4,4'-Diaminostilbene dihydrochloride

Description

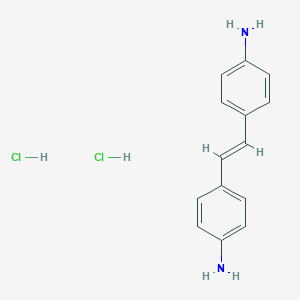

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(E)-2-(4-aminophenyl)ethenyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDAFTKIEDDTPV-SEPHDYHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873540 | |

| Record name | trans-4,4'-Diaminostilbene dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54760-75-7, 66635-40-3 | |

| Record name | 4,4'-Diaminostilbene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054760757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4,4'-Diaminostilbene dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-vinylenedianilinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Diaminostilbene Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2VA60NL48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Z Guide to Simulating the Electronic Transitions of 4,4'-Diaminostilbene Dihydrochloride: A Theoretical Whitepaper

Abstract

This technical guide provides a comprehensive, first-principles-based protocol for the theoretical calculation of electronic transitions in 4,4'-Diaminostilbene dihydrochloride. Aimed at researchers in computational chemistry, materials science, and drug development, this document outlines a complete workflow from molecular structure preparation to the analysis of simulated spectra. We delve into the causal reasoning behind the selection of density functional theory (DFT) and time-dependent DFT (TD-DFT) methodologies, the critical choice of functionals and basis sets, and the inclusion of environmental effects through implicit solvation models. By establishing a robust, self-validating computational strategy, this guide serves as a blueprint for accurately predicting the photophysical properties of protonated stilbene derivatives, enabling deeper mechanistic insights and accelerating the design of novel photoactive molecules.

Introduction: The "Why" of the Calculation

4,4'-Diaminostilbene and its derivatives are a class of organic molecules with a rich history in the development of dyes, fluorescent whitening agents, and, more recently, as scaffolds in medicinal chemistry and materials science.[1] The central ethylene bridge connecting two phenyl rings creates a conjugated π-system responsible for its characteristic spectroscopic properties. The dihydrochloride salt form, where the two amino groups are protonated, is of particular interest as protonation dramatically alters the electronic landscape of the molecule.[2][3]

Protonation of the terminal amino groups introduces positive charges, transforming them from electron-donating to electron-withdrawing groups. This fundamental electronic shift significantly impacts the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and, consequently, the energy and intensity of its electronic transitions.[4] Understanding these changes is paramount for:

-

Predicting Color and Photostability: The primary absorption bands, which dictate the perceived color of the compound, are a direct consequence of electronic transitions.

-

Designing Fluorescent Probes: The molecule's utility as a sensor or probe can be tuned by modulating its absorption and emission properties through pH changes.[3]

-

Mechanistic Elucidation: For applications in photochemistry or pharmacology, knowing the nature of the excited states is crucial for predicting reaction pathways or biological interactions.

This guide will walk through a robust protocol using Time-Dependent Density Functional Theory (TD-DFT), a workhorse of modern computational chemistry for studying the excited states of medium-to-large organic molecules.[5][6] We will focus not just on the steps but on the scientific rationale underpinning each choice to ensure the results are both accurate and meaningful.

Theoretical & Methodological Framework

The accurate prediction of electronic absorption spectra hinges on a well-chosen theoretical model. For molecules like 4,4'-Diaminostilbene dihydrochloride, TD-DFT provides an excellent balance of computational cost and accuracy.[5]

The Choice of Method: DFT and TD-DFT

Our approach is a two-stage process. First, we determine the molecule's stable three-dimensional structure (its equilibrium geometry) in the electronic ground state using Density Functional Theory (DFT). Second, using this optimized geometry, we calculate the vertical excitation energies—the energy required to promote an electron from an occupied to a virtual orbital without allowing the atoms to move—using Time-Dependent DFT (TD-DFT).[7] This vertical transition corresponds to the maximum absorption wavelength (λmax) in an experimental UV-Vis spectrum.

Critical Choices: Functional and Basis Set Selection

The accuracy of any DFT or TD-DFT calculation is profoundly dependent on the choice of the exchange-correlation functional and the basis set.[5][8]

-

Exchange-Correlation Functional: This is an approximation of the complex electron-electron interactions. For conjugated systems and potential charge-transfer excitations, standard hybrid functionals like B3LYP can be a good starting point. However, long-range corrected functionals, such as CAM-B3LYP or the ωB97X-D , often provide a more accurate description of excited states, especially those with charge-transfer character, which can be anticipated in this charged molecule.[9][10] Benchmarking studies have shown that functionals incorporating a moderate to high percentage of exact Hartree-Fock exchange are often more reliable for predicting excitation energies.[7][10] For this guide, we will proceed with CAM-B3LYP as our primary choice due to its proven performance for a wide range of organic dyes.[9]

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. For molecules of this size, Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ offer a robust compromise.[8] The "+" indicates the inclusion of diffuse functions, which are essential for describing the spatial extent of electrons in excited states and anions, while "(d,p)" adds polarization functions to allow for more complex, non-spherical electron density distributions. We will select 6-311+G(d,p) for our protocol.

Accounting for the Environment: The Solvation Model

Electronic transitions are highly sensitive to the surrounding environment.[11] Since spectroscopic measurements are typically performed in solution, ignoring the solvent can lead to significant errors. Explicitly modeling individual solvent molecules is computationally prohibitive for routine calculations. Therefore, we employ an implicit solvation model, where the solvent is treated as a continuous medium with a characteristic dielectric constant.[12]

The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) are two widely used and effective implicit models.[12][13] They account for the bulk electrostatic effects of the solvent, which polarizes in response to the solute's charge distribution, thereby stabilizing the ground and excited states to different extents. Given that 4,4'-Diaminostilbene dihydrochloride is likely studied in a polar solvent like water or ethanol, including a PCM or SMD model is not just recommended; it is essential for achieving meaningful results.

The Computational Protocol: A Step-by-Step Guide

This section details the self-validating workflow for obtaining the electronic transition data. Each step builds upon the previous one, ensuring the final results are derived from a physically sound molecular state.

Step 1: 3D Structure Generation

-

Action: Obtain or build the 3D structure of trans-4,4'-Diaminostilbene dihydrochloride. The SMILES string for the parent molecule is C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N.[14]

-

Causality: The initial 3D coordinates can be generated from this 2D representation using software like Avogadro, GaussView, or ChemDraw. Crucially, at this stage, you must manually add protons to each of the nitrogen atoms of the amino groups (-NH2) to create ammonium groups (-NH3+). The two chloride ions (Cl-) should be placed nearby as counter-ions, though in an implicit solvent model their explicit inclusion is less critical than ensuring the correct overall charge of the molecule (+2).

Step 2: Ground State Geometry Optimization

-

Action: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Methodology:

-

Theory: DFT

-

Functional: CAM-B3LYP

-

Basis Set: 6-311+G(d,p)

-

Solvent: IEFPCM (Integral Equation Formalism variant of PCM) with parameters for water (or the relevant experimental solvent).

-

Charge: +2

-

Multiplicity: 1 (Singlet)

-

-

Causality: This step is critical because the electronic transitions are calculated from a stable, minimum-energy structure.[8] Calculating spectra from an unoptimized, high-energy geometry would yield physically meaningless results. The optimization process adjusts all bond lengths, angles, and dihedrals to relax the molecule into its preferred conformation in the specified solvent.

Step 3: Vibrational Frequency Analysis

-

Action: Perform a frequency calculation on the optimized geometry from Step 2.

-

Methodology:

-

Use the exact same level of theory (Functional, Basis Set, Solvent) as the optimization.

-

-

Causality (Self-Validation): This is a crucial validation step. A true minimum-energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a minimum. If an imaginary frequency is found, it means the structure is not stable and must be re-optimized, for example, by perturbing the geometry along the vibrational mode corresponding to the imaginary frequency.

Step 4: TD-DFT Excited State Calculation

-

Action: Calculate the vertical electronic transitions from the validated ground-state minimum.

-

Methodology:

-

Theory: TD-DFT

-

Functional: CAM-B3LYP

-

Basis Set: 6-311+G(d,p)

-

Solvent: IEFPCM (using a non-equilibrium solvation setting for vertical transitions is technically more accurate, but equilibrium is often a reasonable approximation).

-

Number of States: Request the calculation of at least 10-15 singlet excited states to ensure the main transitions in the visible and near-UV regions are captured.

-

-

Causality: This is the core calculation that simulates the absorption of photons. The output will provide the key data points: the excitation energy (in eV or nm), the oscillator strength (a measure of the transition's intensity), and the contributions of the molecular orbitals to each transition.[15]

Visualization and Data Interpretation

Computational Workflow Diagram

The entire protocol can be visualized as a logical sequence, ensuring reproducibility and clarity.

Caption: Computational workflow for calculating electronic transitions.

Summarizing Quantitative Data

The primary output from the TD-DFT calculation should be organized into a clear table. This allows for easy identification of the most significant transitions—those with the highest oscillator strength (f).

Table 1: Calculated Electronic Transitions for 4,4'-Diaminostilbene Dihydrochloride (Note: These are hypothetical results for illustrative purposes.)

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major MO Contributions | Transition Character |

| S1 | 3.10 | 400 | 0.005 | HOMO -> LUMO+1 | Weakly Allowed |

| S2 | 3.44 | 360 | 1.250 | HOMO -> LUMO | π -> π |

| S3 | 3.58 | 346 | 0.012 | HOMO-1 -> LUMO | Weakly Allowed |

| S4 | 3.91 | 317 | 0.890 | HOMO-2 -> LUMO | π -> π |

-

Excitation Energy & Wavelength: Directly comparable to the peaks in a UV-Vis spectrum.

-

Oscillator Strength (f): A dimensionless quantity representing the probability of the transition. A value of f > 0.1 is typically considered strong and will correspond to a major peak in the experimental spectrum. Transitions with f ≈ 0 are "dark" or forbidden.

-

MO Contributions: This describes which orbitals the electron is moving from and to. For molecules like this, the strongest transitions are typically from the HOMO to the LUMO.[15]

Visualizing Molecular Orbitals

To understand the nature of the electronic transitions, it is essential to visualize the frontier molecular orbitals.

Caption: The HOMO-LUMO transition upon photon absorption.

-

HOMO (Highest Occupied Molecular Orbital): For a π-conjugated system, the HOMO is typically a π-bonding orbital spread across the molecular backbone.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is usually a π*-antibonding orbital.

-

Transition Character: By examining the spatial distribution of the HOMO and LUMO, we can classify the transition. If both orbitals are delocalized π-orbitals across the stilbene backbone, the transition is classified as π -> π *. This is the expected character for the main, intense absorption band in this molecule. The protonation of the amino groups will likely cause the HOMO to have less electron density on the nitrogen atoms compared to the neutral parent compound, pulling the density more into the ring system.

Conclusion

This guide has detailed a robust and scientifically grounded protocol for the theoretical calculation of electronic transitions in 4,4'-Diaminostilbene dihydrochloride. By following this workflow—from careful structure preparation and validated ground-state optimization to a well-chosen TD-DFT methodology with appropriate solvation—researchers can generate reliable predictions of the molecule's UV-Vis absorption spectrum. The true power of this approach lies not in simply replicating experimental data, but in the detailed insights it provides into the nature of the excited states, the roles of specific molecular orbitals, and the electronic consequences of protonation. These theoretical insights are invaluable for the rational design of new materials and chemical probes with tailored photophysical properties.

References

-

Jacquemin, D., Adamo, C. (2011). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation. [Link]

-

Gryko, J., et al. (2021). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. The Journal of Physical Chemistry B. [Link]

-

Nieto-Ortega, B., et al. (2018). Vibrational Sampling and Solvent Effects on the Electronic Structure of the Absorption Spectrum of 2-Nitronaphthalene. Journal of Chemical Theory and Computation. [Link]

-

Serrano-Andrés, L., et al. (1998). Theoretical Study of the Electronic Spectrum of trans-Stilbene. The Journal of Physical Chemistry A. [Link]

-

Chen, Y., et al. (2023). Benchmarking DFT Functionals for Excited-State Calculations of Donor-Acceptor TADF Emitters: Insights on the Key Parameters Determining Reverse Inter-System Crossing. The Journal of Physical Chemistry A. [Link]

-

PubChem. (n.d.). 4,4'-Diaminostilbene dihydrochloride. PubChem Compound Summary for CID 11954176. [Link]

-

Warshel, A., Weiss, R. M. (1975). Calculation of vibronic structure of the π→π* transition of trans‐ and cis‐stilbene. The Journal of Chemical Physics. [Link]

-

Fazzi, D., et al. (2017). Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution. Journal of Chemical Theory and Computation. [Link]

-

National Center for Biotechnology Information. (2021). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. The Journal of Physical Chemistry B. [Link]

-

Llabrés, I., et al. (2018). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Molecules. [Link]

-

Grabarz, A. M., et al. (2019). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Molecules. [Link]

-

Chen, Y., et al. (2022). Benchmarking DFT functionals for excited-state calculations of Donor Acceptor TADF emitters: Insights on the key parameters determining Reverse Inter-System Crossing. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Solvent model. [Link]

-

Reddit. (2019). Why do protonation states affect the absorbance? r/Biochemistry. [Link]

-

da Costa, G. G., et al. (2002). Quantum chemistry calculation of resveratrol and related stilbenes. Chemical Physics Letters. [Link]

-

Jacquemin, D., et al. (2012). Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

ResearchGate. (2016). Protonation effects on the UV/Vis absorption spectra of imatinib: A theoretical and experimental study. Request PDF. [Link]

-

Cupellini, L., et al. (2020). Multiple Facets of Modeling Electronic Absorption Spectra of Systems in Solution. Journal of Chemical Theory and Computation. [Link]

-

Kubas, A., et al. (2023). Benchmarking DFT-based excited-state methods for intermolecular charge-transfer excitations. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (2015). Detection of Structural Changes upon One Electron Oxidation and Reduction of Stilbene Derivatives by Time-Resolved Resonance Raman Spectroscopy during Pulse Radiolysis and Theoretical Calculations. The Journal of Physical Chemistry A. [Link]

-

NWChem. (n.d.). Solvation Models. NWChem Documentation. [Link]

-

Nakatani, K., et al. (2022). A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. Physical Chemistry Chemical Physics. [Link]

-

Kumar, S., et al. (2023). Effect of Protonation-Induced Distortions on the Spectral Properties and Electronic Structure of Octaphenylporphyrins through UV-Vis and VT-NMR Spectral, Electrochemical and Ab Initio Studies. Chemistry. [Link]

-

Brémond, É., et al. (2023). Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. Physical Chemistry Chemical Physics. [Link]

-

Kubas, A., et al. (2024). Benchmarking DFT-based excited-state methods for intermolecular charge-transfer excitations. arXiv. [Link]

-

Bhandari, S., et al. (2023). Time Dependent Density Functional Theory calculations of the optical properties of charge-transfer complexes. arXiv. [Link]

-

PubChem. (n.d.). 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-. PubChem Compound Summary for CID 5284378. [Link]

Sources

- 1. 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE | 54760-75-7 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arxiv.org [arxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benchmarking DFT Functionals for Excited-State Calculations of Donor-Acceptor TADF Emitters: Insights on the Key Parameters Determining Reverse Inter-System Crossing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Solvent model - Wikipedia [en.wikipedia.org]

- 13. Solvation Models - NWChem [nwchemgit.github.io]

- 14. 4,4'-Diaminostilbene Dihydrochloride | C14H16Cl2N2 | CID 11954176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Safety and handling precautions for 4,4'-Diaminostilbene dihydrochloride

An In-depth Technical Guide to the Safe Handling of 4,4'-Diaminostilbene Dihydrochloride

This guide provides comprehensive safety protocols and handling precautions for 4,4'-Diaminostilbene dihydrochloride, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple checklist, this document elucidates the rationale behind safety measures, grounding them in the physicochemical properties of the compound to foster a proactive safety culture in the laboratory.

Compound Profile and Application Context

4,4'-Diaminostilbene dihydrochloride (CAS RN: 54760-75-7) is a solid, crystalline powder, appearing as white to yellow or orange in color.[1][2] It serves as a crucial reactant in various chemical syntheses. Notably, it is utilized in the development of (E)-stilbene-linked bis(acylprolinamides), which function as inhibitors of the hepatitis C virus NS5A replication complex.[1][3] Given its role in advanced research, a thorough understanding of its safe handling is paramount to protect laboratory personnel and ensure experimental integrity.

Table 1: Physicochemical Properties of 4,4'-Diaminostilbene Dihydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄N₂·2HCl | [4] |

| Molecular Weight | 283.20 g/mol | [4] |

| Appearance | White to Yellow to Orange powder/crystal | [1][2] |

| Melting Point | >300 °C | [1] |

| Solubility | Almost transparent in hot 0.1M HCl | [1] |

| CAS Number | 54760-75-7 | [4] |

Hazard Identification and Risk Assessment

4,4'-Diaminostilbene dihydrochloride is classified under the Globally Harmonized System (GHS) as an irritant.[3][4] The primary hazards are associated with direct contact and inhalation.

-

H335: May cause respiratory irritation. [6]

The causality for this irritation stems from the chemical nature of the diamino compound, which can interact with biological tissues. The dihydrochloride salt form may also contribute to its irritant properties upon contact with moist surfaces like the eyes, skin, or respiratory tract. A comprehensive risk assessment must precede any handling of this compound, factoring in the quantities used, the frequency of handling, and the specific experimental procedures involved.

Engineering and Administrative Controls: The First Line of Defense

Before personal protective equipment is considered, engineering and administrative controls are critical for minimizing exposure risk.

-

Engineering Controls : All work involving the solid, powdered form of 4,4'-Diaminostilbene dihydrochloride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust particles.[7][8] The workspace must be equipped with readily accessible eyewash stations and safety showers.[7]

-

Administrative Controls : Access to the compound should be restricted to trained personnel who have thoroughly reviewed the Safety Data Sheet (SDS). Clear, concise Standard Operating Procedures (SOPs) must be developed for all experimental workflows involving this chemical. It is imperative to prohibit eating, drinking, and smoking in any area where this chemical is handled or stored.[7]

Personal Protective Equipment (PPE): A Mandate for Safe Handling

Appropriate PPE is mandatory to prevent accidental exposure through contact or inhalation.[9] The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.

-

Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Skin Protection : Wear a lab coat and appropriate protective gloves to prevent skin contact.[5][7] Disposable nitrile gloves are commonly used, but the specific glove material should be chosen based on its resistance to the chemical and any solvents being used. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating the skin.

-

Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved N95 particulate respirator or higher should be used.[7]

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Standard Operating Protocol: Weighing and Solution Preparation

This protocol outlines the essential steps for safely handling the solid compound and preparing a solution. The causality behind these steps is to minimize dust generation and prevent direct contact.

Methodology:

-

Preparation : Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.).

-

Don PPE : Put on all required personal protective equipment as described in Section 4.

-

Weighing : Perform all weighing operations inside the fume hood. Carefully open the container. Use a clean spatula to transfer the desired amount of 4,4'-Diaminostilbene dihydrochloride to a weigh boat. Avoid any actions that could generate dust. Close the primary container tightly immediately after use.

-

Dissolution : Place a stir bar in a beaker containing the appropriate solvent. Slowly add the weighed powder to the solvent while stirring to facilitate dissolution and prevent clumping.

-

Cleanup : Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.

-

Post-Handling : After completing the task, doff PPE in the correct order and wash hands thoroughly with soap and water.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Some suppliers recommend storage in a cool, dark place at temperatures below 15°C.[2]

-

Incompatible Materials : Keep away from strong oxidizing agents.[7] It may also be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[11] Store separately from these materials to prevent accidental mixing and potentially vigorous reactions.

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate action is critical.[12]

Table 2: First Aid Measures for 4,4'-Diaminostilbene Dihydrochloride Exposure

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms like coughing or shortness of breath persist, seek immediate medical attention. | [5][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs or persists, get medical advice. | [5][7][13] |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention. | [5][7][14] |

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor for medical advice. | [7][14] |

Spill and Waste Disposal Management

Accidental spills must be handled promptly and safely. The goal is to contain and clean the spill without creating dust or further contamination.

Spill Cleanup Protocol:

-

Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

-

Assess and Protect : Don all necessary PPE, including respiratory protection.

-

Contain and Clean : For a solid spill, gently sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[5][7] Avoid any methods that generate dust. Do not let the chemical enter drains.[5][15]

-

Decontaminate : Once the bulk material is removed, decontaminate the spill area with soap and water.

-

Dispose : All contaminated materials (including PPE) must be placed in a sealed, labeled container for disposal through a licensed waste disposal company, following all local and national regulations.[5][7]

Caption: Spill Cleanup Workflow for Solid Chemical.

Waste Disposal: Disposal of 4,4'-Diaminostilbene dihydrochloride and its containers must be handled by a licensed chemical destruction plant.[16] Do not dispose of it in standard laboratory trash or down the drain. Contaminated packaging must be treated as hazardous waste and disposed of according to the same regulations.[5][16]

Conclusion

While 4,4'-Diaminostilbene dihydrochloride is a valuable reagent in scientific research, its potential hazards necessitate a respectful and cautious approach. Adherence to the multi-layered safety strategy outlined in this guide—encompassing engineering controls, diligent use of PPE, and established safe handling protocols—is essential for mitigating risk. A culture of safety, built on a solid understanding of the "why" behind each precaution, is the most effective tool for protecting the health and well-being of laboratory professionals.

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4,4'-Diaminostilbene-2,2'-disulfonic acid.

-

Carl ROTH. Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. [Source]([Link] cGRmfGU4YjM5YjQ4ZDYxNzM3YjU3ZWI2YjE5YjgyYmU5M2I4YjI5ZTY5Y2Y4ZDAwZDEyYjQzY2YwZTUyY2Q0YjJmY2M)

-

TCI Chemicals. (2025). Safety Data Sheet: 4,4'-Diaminostilbene Dihydrochloride.

-

ChemicalBook. 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE CAS#: 54760-75-7.

-

ChemicalBook. 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE | 54760-75-7.

-

J&K Scientific. 4,4'-Diaminostilbene dihydrochloride, 99% | 54760-75-7.

-

TCI Chemicals. 4,4'-Diaminostilbene Dihydrochloride 54760-75-7.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 4,4'-Diaminostilbene Dihydrochloride 54760-75-7.

-

PubChem. 4,4'-Diaminostilbene Dihydrochloride | C14H16Cl2N2 | CID 11954176.

-

Sigma-Aldrich. 4,4′-Diaminostilbene dihydrochloride 95% 54760-75-7.

-

American Chemistry Council. MDI or TDI: First Aid Guidance.

-

Covestro Solution Center. Guidance for Selection of Protective Clothing for MDI Users.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4,4'-Diaminobenzenesulphanilide.

-

Carl ROTH. (2025). Safety Data Sheet: ISO 4831, ISO 4832, ISO 11133.

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.

-

TCI EUROPE N.V. 4,4'-Diaminostilbene Dihydrochloride | 54760-75-7.

-

U.S. National Park Service. Section 4: First-Aid Measures.

-

ChemicalBook. Applications of 4,4'-Diaminodiphenylsulfone.

Sources

- 1. 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE CAS#: 54760-75-7 [m.chemicalbook.com]

- 2. 4,4'-Diaminostilbene Dihydrochloride | 54760-75-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE | 54760-75-7 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4,4'-Diaminostilbene Dihydrochloride | C14H16Cl2N2 | CID 11954176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. Applications of 4,4'-Diaminodiphenylsulfone_Chemicalbook [chemicalbook.com]

- 12. cdp.dhs.gov [cdp.dhs.gov]

- 13. 4,4'-Diaminostilbene Dihydrochloride | 54760-75-7 | TCI EUROPE N.V. [tcichemicals.com]

- 14. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 15. carlroth.com [carlroth.com]

- 16. chemicalbook.com [chemicalbook.com]

Methodological & Application

Fixed-cell staining protocol with 4,4'-Diaminostilbene dihydrochloride

A Guideline for Fixed-Cell Staining and Imaging with 4,4'-Diaminostilbene Dihydrochloride

Introduction

4,4'-Diaminostilbene dihydrochloride is a chemical compound belonging to the stilbene family.[1][2][3] Stilbene derivatives are known for their fluorescent properties and are utilized in various applications, including as fluorescent whitening agents.[4][5] The parent compound, 4,4'-Diaminostilbene (DAS), and its protonated forms exhibit fluorescence, with their spectral properties being influenced by the solvent environment.[6] This suggests that 4,4'-Diaminostilbene dihydrochloride may serve as a fluorescent stain for biological imaging, potentially offering novel characteristics for visualizing cellular structures. The protonated amine groups in the dihydrochloride form could facilitate interactions with negatively charged cellular components, such as the phosphate backbone of DNA or acidic proteins.

This document provides a detailed, albeit theoretical, protocol for the use of 4,4'-Diaminostilbene dihydrochloride as a fluorescent stain for fixed cells. As this is a novel application, this guide should be considered a starting point for researchers. Extensive optimization will be required to achieve the desired staining pattern and signal intensity for specific cell types and experimental questions.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₆Cl₂N₂ | [1][2][3] |

| Molecular Weight | 283.20 g/mol | [2][7] |

| Appearance | White to yellow to orange powder/crystal | [1] |

| Melting Point | >300 °C | [1][7] |

| Solubility | Soluble in hot 0.1M HCl | [1] |

Proposed Staining Mechanism

The precise mechanism of cellular staining with 4,4'-Diaminostilbene dihydrochloride is yet to be determined. However, based on its chemical structure, we can hypothesize a few potential interactions:

-

Electrostatic Interactions: The positively charged amine groups on the molecule may interact with negatively charged cellular components like nucleic acids, acidic proteins, or the phospholipid head groups of cellular membranes.

-

Hydrophobic Interactions: The stilbene backbone is hydrophobic and may preferentially partition into lipid-rich environments such as cellular membranes.

-

Intercalation: The planar structure of the stilbene core might allow it to intercalate between the base pairs of DNA, similar to other planar fluorescent molecules.

The fluorescence of stilbene derivatives is often sensitive to the molecular environment.[6] Therefore, the observed fluorescence in stained cells will likely be from dye molecules that are bound to cellular structures, where their fluorescence is enhanced.

Safety and Handling

4,4'-Diaminostilbene dihydrochloride is classified as an irritant.[1][2] It can cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.[7] All work should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[1]

Experimental Protocol: A Starting Point for Optimization

This protocol is based on standard immunofluorescence procedures and will need to be optimized for your specific application.

I. Reagent Preparation

-

10X Phosphate-Buffered Saline (PBS):

-

80 g NaCl

-

2 g KCl

-

14.4 g Na₂HPO₄

-

2.4 g KH₂PO₄

-

Dissolve in 800 mL of deionized water.

-

Adjust pH to 7.4.

-

Add deionized water to a final volume of 1 L.

-

Autoclave and store at room temperature.

-

Dilute to 1X with deionized water for use.

-

-

Fixation Solution (4% Paraformaldehyde in PBS):

-

Dissolve 4 g of paraformaldehyde in 100 mL of 1X PBS.

-

Heat to 60°C in a fume hood to dissolve.

-

Add a few drops of 1 M NaOH to clarify the solution.

-

Cool to room temperature and filter.

-

Note: Prepare fresh or store at 4°C for up to one week.

-

-

Permeabilization Solution (0.1% Triton X-100 in PBS):

-

Add 100 µL of Triton X-100 to 100 mL of 1X PBS.

-

Mix gently to avoid bubbles.

-

-

Blocking Solution (1% Bovine Serum Albumin in PBS):

-

Dissolve 1 g of BSA in 100 mL of 1X PBS.

-

-

4,4'-Diaminostilbene Dihydrochloride Stock Solution (1 mg/mL):

-

Due to its limited solubility, initial solubilization in a small amount of hot 0.1M HCl might be necessary before dilution in an appropriate solvent like DMSO or deionized water.[1] This step requires careful optimization.

-

Weigh out 1 mg of 4,4'-Diaminostilbene dihydrochloride and dissolve it in 1 mL of the chosen solvent.

-

Store at -20°C, protected from light.

-

-

Working Staining Solution:

-

Dilute the stock solution in 1X PBS to a final concentration range of 0.1 - 10 µg/mL. The optimal concentration will need to be determined experimentally.

-

II. Cell Culture and Preparation

-

Seed cells on sterile glass coverslips in a petri dish or on chamber slides and culture until they reach the desired confluency.

-

Gently wash the cells twice with 1X PBS.

III. Fixation

-

Add the 4% paraformaldehyde solution to the cells, ensuring the coverslips are fully submerged.

-

Incubate for 15-20 minutes at room temperature.

-

Carefully aspirate the fixation solution.

-

Wash the cells three times with 1X PBS for 5 minutes each.

IV. Permeabilization

-

Add the 0.1% Triton X-100 solution to the cells.

-

Incubate for 10-15 minutes at room temperature.

-

Aspirate the permeabilization solution.

-

Wash the cells three times with 1X PBS for 5 minutes each.

V. Blocking

-

Add the 1% BSA blocking solution.

-

Incubate for 30-60 minutes at room temperature. This step helps to reduce non-specific binding of the dye.

VI. Staining

-

Aspirate the blocking solution.

-

Add the 4,4'-Diaminostilbene dihydrochloride working solution.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Aspirate the staining solution.

-

Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

VII. Mounting

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

Store the slides at 4°C, protected from light, until imaging.

Workflow Diagram

Caption: Workflow for fixed-cell staining with 4,4'-Diaminostilbene dihydrochloride.

Imaging and Data Analysis

Based on the fluorescence of other stilbene derivatives, it is recommended to start with the following microscopy settings:

-

Excitation: Stilbene derivatives often excite in the ultraviolet (UV) to violet range. A starting point for excitation would be around 340-360 nm.[2]

-

Emission: The emission is expected in the blue to cyan region, likely between 400-480 nm.[2]

A fluorescence microscope equipped with a DAPI filter set (typically ~358 nm excitation and ~461 nm emission) would be a suitable starting point for imaging.

Experimental Considerations and Optimization

As this is a novel application, the following parameters should be systematically optimized:

-

Dye Concentration: Test a range of concentrations of the 4,4'-Diaminostilbene dihydrochloride working solution (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL) to find the optimal balance between signal intensity and background noise.

-

Incubation Time: Vary the staining incubation time (e.g., 15, 30, 60, and 120 minutes) to determine the point of signal saturation without excessive background.

-

Solvent for Stock Solution: The solubility of 4,4'-Diaminostilbene dihydrochloride is a critical factor.[1] Experiment with different solvents for the stock solution, such as DMSO, DMF, or aqueous buffers at different pH values, to ensure complete solubilization and prevent precipitation in the working solution.

-

Fixation and Permeabilization: While paraformaldehyde and Triton X-100 are standard, other fixatives (e.g., methanol) and permeabilization agents (e.g., saponin) may alter the staining pattern and should be tested.

-

Controls: Always include unstained control cells to assess autofluorescence.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background | Dye concentration too high. | Decrease the concentration of the working solution. |

| Inadequate washing. | Increase the number and duration of wash steps. | |

| Incomplete blocking. | Increase blocking time or try a different blocking agent. | |

| Weak or No Signal | Dye concentration too low. | Increase the concentration of the working solution. |

| Incorrect filter set. | Use a spectrophotometer to determine the optimal excitation and emission wavelengths of the dye in a relevant solvent. | |

| Photobleaching. | Minimize exposure to the excitation light and use an anti-fade mounting medium. | |

| Non-specific Staining | Dye aggregation. | Ensure the stock solution is fully dissolved and filter the working solution before use. |

| Hydrophobic interactions. | Include a non-ionic detergent like Tween-20 in the wash buffers. |

Conclusion

4,4'-Diaminostilbene dihydrochloride presents an intriguing possibility as a novel fluorescent stain for fixed-cell imaging. Its chemical properties suggest potential interactions with various cellular components. The protocol and guidelines presented here offer a solid foundation for researchers to explore this potential. Through systematic optimization of the staining parameters, it may be possible to develop a robust and valuable new tool for cellular biology research.

References

-

4,4'-Diaminostilbene Dihydrochloride | C14H16Cl2N2 | CID 11954176 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

A novel combined fluorescent probe staining method for circulating tumor cell identification - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Design and Analysis of a Novel Fluorescent Cell Stain. (n.d.). Retrieved January 25, 2026, from [Link]

-

UV-visible absorption and fluorescence studies of 4,4′-diamino-trans-stilbene and its protonated species. (1996). Journal of the Chemical Society, Faraday Transactions, 92(18), 3347-3352. [Link]

-

Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

-

Photophysical Properties of Donor-Acceptor Stenhouse Adducts and Their Inclusion Complexes with Cyclodextrins and Cucurbit[8]uril - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Decay-associated spectra (DAS) calculated by the global... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

- Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents. (n.d.).

-

Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

4-Dimethylamino-4'-nitrostilbene - OMLC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Figure S2 . DAS obtained from fitting the fluorescence data with... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Scheme 1. Synthesis of 1. First, diamino stilbene was treated with base... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Cell staining by novel derivatives of fluorescent rhodamine dyes - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

In vivo localization at the cellular level of stilbene fluorescence induced by Plasmopara viticola in grapevine leaves - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. (n.d.). Retrieved January 25, 2026, from [Link]

-

trans-Stilbene - OMLC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Disazo symmetrical stilbene dyes. Synthesis and colour evaluation. - Sciforum. (n.d.). Retrieved January 25, 2026, from [Link]

-

Practical considerations for fluorescent cell staining and microscopy in cancer cell biology... - YouTube. (n.d.). Retrieved January 25, 2026, from [Link]

-

Decay Associated Spectra (DAS). (n.d.). Retrieved January 25, 2026, from [Link]

-

Exploring the Potential Biological Activities of Stilbene Derivatives: A Look at Fluorescent Brightener 378's Emerging Roles. (n.d.). Retrieved January 25, 2026, from [Link]

-

Toxicology and Carcinogenesis Studies of 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid Disodium Salt (CAS No. 7336-20-1) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

4,4'-Diaminostilbene | C14H14N2 | CID 5284646 - PubChem - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE | 54760-75-7 [chemicalbook.com]

- 2. Spectrum [Diphenyl Stilbene] | AAT Bioquest [aatbio.com]

- 3. 4,4'-Diaminostilbene Dihydrochloride | C14H16Cl2N2 | CID 11954176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. 4,4′-二氨基二苯乙烯 二盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Photophysical Properties of Donor-Acceptor Stenhouse Adducts and Their Inclusion Complexes with Cyclodextrins and Cucurbit[7]uril - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 4,4'-Diaminostilbene Dihydrochloride in Neuroscience: A Guide for Innovative Research

Introduction: The stilbene scaffold, a core structure in numerous biologically active compounds, has garnered significant attention in neuroscience for its neuroprotective, anti-inflammatory, and anti-amyloidogenic properties.[1][2][3][4] While much of the focus has been on hydroxylated derivatives like resveratrol, aminated stilbenes such as 4,4'-Diaminostilbene dihydrochloride (DAS) represent a promising, yet underexplored, frontier. The presence of two primary amine groups offers unique opportunities for chemical modification, making DAS a versatile platform for developing novel research tools and therapeutic leads. This guide provides a comprehensive overview of the hypothesized applications of DAS in neuroscience, complete with detailed protocols to encourage and facilitate its investigation by researchers, scientists, and drug development professionals.

Section 1: The Scientific Rationale - Why 4,4'-Diaminostilbene Dihydrochloride?

The potential of DAS in neuroscience stems from the established bioactivity of the broader stilbene class and the unique chemical properties conferred by its diamino-substitution.

1.1. A Foundation of Neuroprotection: Stilbene derivatives are well-documented for their neuroprotective effects, acting through multiple mechanisms including antioxidant activity, modulation of inflammatory pathways, and interference with protein aggregation.[1][2][3] These compounds can mitigate neuronal damage by scavenging reactive oxygen species (ROS) and reducing the production of pro-inflammatory cytokines.[3] It is hypothesized that the diaminostilbene core of DAS retains these fundamental neuroprotective capabilities.

1.2. The Strategic Advantage of Amino Groups: The two primary amine groups on the DAS molecule are key to its versatility. These functional groups can serve as handles for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives. This opens the door to several exciting applications:

-

Targeted Ligand Development: The amino groups can be functionalized to create ligands with high affinity and selectivity for specific neuronal receptors, ion channels, or enzymes.

-

Fluorescent Probe Synthesis: DAS can serve as a scaffold for the development of novel fluorescent probes for neuronal tracing and imaging, analogous to other fluorescent dyes used in neurobiology.[5][6]

-

PET Ligand Precursor: The structure of DAS is amenable to radiolabeling, making it a potential precursor for the synthesis of Positron Emission Tomography (PET) ligands for in vivo imaging of neuroinflammation or specific neurotransmitter systems.[7][8][9]

1.3. Potential Therapeutic Applications in Neurodegenerative Diseases: The ability of stilbenes to interfere with the aggregation of amyloid-beta (Aβ) peptides is a cornerstone of their therapeutic potential in Alzheimer's disease.[1][10][11][12] Furthermore, some stilbene derivatives have shown promise as cholinesterase inhibitors, a class of drugs used to treat the symptoms of Alzheimer's disease.[13][14][15][16] It is plausible that derivatives of DAS could be designed to exhibit similar or enhanced anti-amyloid and cholinesterase-inhibiting activities.

Section 2: Hypothesized Applications and Detailed Protocols

This section outlines several potential applications of 4,4'-Diaminostilbene dihydrochloride in neuroscience research, providing detailed, albeit hypothetical, protocols to guide experimentation.

Application 1: A Novel Fluorescent Probe for Neuronal Tracing

Rationale: The stilbene core possesses inherent fluorescent properties. By conjugating DAS with a fluorophore or by modifying its structure to enhance its intrinsic fluorescence, it could be developed into a novel tool for anterograde and retrograde neuronal tracing. The diamino groups provide convenient points for conjugation with various dyes.

Experimental Workflow:

Sources

- 1. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]

- 4. Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Stilbene-Nitroxyl Hybrid Compounds Display Discrete Modulation of Amyloid Beta Toxicity and Structure [frontiersin.org]

- 11. Amphiphilic stilbene derivatives attenuate the neurotoxicity of soluble Aβ42 oligomers by controlling their interactions with cell membranes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates | MDPI [mdpi.com]

- 15. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 16. Recent developments in cholinesterases inhibitors for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Probing Anion Transport Mechanisms with Stilbene Disulfonates

Introduction: The Critical Role of Anion Transport and its Pharmacological Dissection

Transmembrane anion transport is a fundamental physiological process, governing cellular volume regulation, pH homeostasis, and epithelial fluid secretion. Dysregulation of anion transporters, such as chloride (Cl⁻) and bicarbonate (HCO₃⁻) channels and exchangers, is implicated in numerous human diseases, including cystic fibrosis, inherited forms of deafness, and certain types of cancer. Consequently, the study of these transport proteins is of paramount importance in both basic research and drug development.

A key strategy in elucidating the function and structure of anion transporters is the use of specific pharmacological inhibitors. Among the most classic and widely utilized inhibitors are the stilbene disulfonates. While 4,4'-Diaminostilbene-2,2'-disulfonic acid is a foundational structure, its derivatives, particularly 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) and 4-Acetamido-4'-isothiocyanato-2,2'-disulfonic acid (SITS), have become indispensable tools for researchers. These compounds exhibit inhibitory activity against a range of anion transporters, most notably members of the Solute Carrier (SLC) superfamilies SLC4 and SLC26.[1][2][3]

This application note provides a comprehensive guide for researchers on the effective use of stilbene disulfonates to study anion transport. We will delve into the mechanism of action of these inhibitors, present detailed protocols for key experimental assays, and offer insights into data interpretation, thereby providing a robust framework for investigating anion transporter function.

Mechanism of Action: From Reversible Binding to Covalent Inhibition

The inhibitory properties of stilbene disulfonates are conferred by their specific chemical structure. The core stilbene backbone allows the molecule to interact with the target protein, while the negatively charged sulfonate groups are thought to guide the inhibitor to the positively charged anion-binding pocket of the transporter.

The nature of the functional groups at the 4 and 4' positions of the stilbene ring dictates the mode of inhibition:

-

4,4'-Diaminostilbene: The amino groups in this parent compound allow for reversible, competitive inhibition of anion transport.

-

SITS and DIDS: The isothiocyanate (-N=C=S) groups in SITS and DIDS are highly reactive and can form covalent bonds with primary amino groups, such as the ε-amino group of lysine residues within the transporter protein.[4] This covalent modification leads to irreversible inhibition, making these compounds particularly useful for labeling and identifying anion transport proteins. The specific lysine residue targeted by DIDS in the Band 3 protein of red blood cells has been identified, providing valuable structural insights.[4]

It is important to note that in aqueous solutions, DIDS can hydrolyze and multimerize into polythioureas, which can exhibit even greater potency as inhibitors than the parent DIDS molecule.[5] Researchers should be mindful of this property when preparing and using DIDS solutions.

The following diagram illustrates the general mechanism of action for DIDS as an irreversible inhibitor of an anion exchanger.

Caption: Mechanism of irreversible inhibition by DIDS.

Target Proteins

Stilbene disulfonates are known to inhibit a variety of anion transporters. The following table summarizes some of the key protein families and members that are sensitive to these compounds.

| Protein Family | Specific Members | Function | Stilbene Sensitivity | References |

| SLC4 | AE1 (Band 3), AE2, AE3 | Cl⁻/HCO₃⁻ exchange | High (DIDS, SITS) | [2] |

| NBCe1 | Na⁺/HCO₃⁻ cotransport | Moderate | [2] | |

| SLC26 | SLC26A3, SLC26A4, SLC26A6 | Cl⁻/HCO₃⁻, Cl⁻/oxalate exchange | Variable | [1][3] |

| Other | VSOACs | Volume-sensitive organic anion channels | DNDS sensitive | [6] |

Experimental Protocols

The choice of experimental assay depends on the specific research question, the biological system being studied (e.g., isolated cells, vesicles, or tissues), and the properties of the anion transporter of interest. Below are detailed protocols for commonly used methods to assess anion transport and its inhibition by stilbene disulfonates.

Protocol 1: Fluorescence-Based Assay for Cl⁻/H⁺ (OH⁻) Exchange in Liposomes (HPTS Assay)

This assay is suitable for studying electroneutral Cl⁻/H⁺ symport or Cl⁻/OH⁻ antiport in reconstituted proteoliposomes or synthetic vesicles. It utilizes the pH-sensitive fluorescent dye HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid).

Principle: HPTS is trapped inside liposomes. An outwardly directed pH gradient is established. The influx of Cl⁻ is coupled to the influx of H⁺ (or efflux of OH⁻), leading to a decrease in the intra-vesicular pH. This pH change is monitored as a change in HPTS fluorescence.

Workflow Diagram:

Caption: Workflow for the HPTS-based anion transport assay.

Step-by-Step Protocol:

-

Liposome Preparation:

-

Prepare a lipid mixture (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform.

-

Dry the lipid mixture under a stream of nitrogen to form a thin film.

-

Hydrate the lipid film with a buffer containing HPTS (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4).

-

Subject the liposome suspension to several freeze-thaw cycles.

-

Extrude the liposomes through a polycarbonate membrane (e.g., 100 nm pore size) to obtain unilamellar vesicles.

-

Remove extra-vesicular HPTS by size-exclusion chromatography.

-

-

Assay Procedure:

-

Dilute the HPTS-loaded liposomes into an iso-osmotic buffer without Cl⁻ (e.g., containing Na₂SO₄).

-

Establish a pH gradient across the liposome membrane if one does not already exist.

-

Add the stilbene disulfonate inhibitor (e.g., DIDS) or vehicle control to the liposome suspension and incubate for a specified time.

-

Place the cuvette in a fluorometer and record the baseline HPTS fluorescence (ratiometric measurement at two excitation wavelengths with emission at ~510 nm).

-

Initiate anion transport by adding a small volume of a concentrated Cl⁻ salt solution.

-

Continuously record the change in HPTS fluorescence over time.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence change, which is proportional to the initial rate of Cl⁻ transport.

-

Compare the transport rates in the presence and absence of the inhibitor to determine the percent inhibition.

-

Protocol 2: Red Blood Cell Anion Conductance Measurement using Valinomycin-Induced Volume Change

This method is a classic and robust way to assess anion conductance in erythrocytes.[7]

Principle: The K⁺ ionophore valinomycin is added to a suspension of red blood cells in a high K⁺ medium. This creates a large K⁺ conductance, and the efflux of K⁺ down its concentration gradient leads to hyperpolarization of the cell membrane. This hyperpolarization drives the efflux of Cl⁻ through anion channels. The net loss of KCl and osmotically obliged water causes the cells to shrink, which can be measured as a decrease in cell volume. The rate of cell shrinkage is limited by and therefore proportional to the Cl⁻ conductance.

Step-by-Step Protocol:

-

Cell Preparation:

-

Obtain fresh whole blood and wash the red blood cells (RBCs) several times in an isotonic saline solution (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4) by centrifugation and resuspension.

-

Resuspend the washed RBCs to a final hematocrit of ~2% in a high K⁺ flux medium (e.g., 169 mM KCl, 1 mM NaCl, 5 mM HEPES, pH 7.4).[7]

-

-

Inhibition:

-

For inhibitor studies, pre-incubate a sample of the RBC suspension with the desired concentration of the stilbene disulfonate (e.g., 10 µM DIDS) for 30 minutes at room temperature.[7]

-

-

Assay Procedure:

-

Equilibrate the RBC suspension at the desired temperature (e.g., 23°C) in a shaking water bath.[7]

-

Initiate the assay by adding valinomycin (1-3 µM) to the cell suspension.[7]

-

At various time points, take aliquots of the suspension and measure the mean cell volume (MCV) using a cell counter or by monitoring light scattering at 90 degrees.[7]

-

-

Data Analysis:

-

Plot the change in MCV over time.

-

The initial rate of volume change reflects the anion conductance.

-

Compare the rates between control and inhibitor-treated cells to quantify the effect of the stilbene disulfonate.

-

Protocol 3: Electrophysiological Measurement of Anion Channel Activity in an Ussing Chamber

This technique is ideal for studying transepithelial anion transport across a monolayer of cultured epithelial cells.

Principle: A monolayer of cells is mounted in an Ussing chamber, which separates the apical and basolateral sides. The transepithelial voltage is clamped to zero, and the short-circuit current (Isc), which represents the net ion transport across the epithelium, is measured. Changes in Isc upon addition of ion channel activators and inhibitors can be used to dissect the contributions of specific transporters.

Workflow Diagram:

Caption: Ussing chamber electrophysiology workflow for studying anion transport.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture a suitable epithelial cell line (e.g., T84, FRT) on permeable filter supports until a confluent monolayer with high transepithelial resistance is formed.

-

-

Ussing Chamber Setup:

-

Mount the filter support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

-

Fill both chambers with pre-warmed and gassed (95% O₂/5% CO₂) physiological saline solution.

-

Use Ag/AgCl electrodes connected to a voltage-clamp amplifier to measure the transepithelial potential and pass current.[8]

-

-

Assay Procedure:

-

Allow the system to equilibrate and record the stable baseline Isc.

-

To study Cl⁻ secretion, create a Cl⁻ gradient by replacing the apical Cl⁻ with an impermeant anion like gluconate.

-

Stimulate Cl⁻ secretion by adding an agonist such as forskolin (to increase intracellular cAMP) to the basolateral side. This will typically cause an increase in Isc.

-

Once a stable stimulated Isc is achieved, add the stilbene disulfonate inhibitor (e.g., SITS) to either the apical or basolateral chamber to determine the sidedness of its action.[9]

-

Record the resulting change in Isc.

-

-

Data Analysis:

-

The magnitude of the decrease in Isc upon addition of the inhibitor reflects the portion of the current carried by the stilbene-sensitive transporter.

-

Express the inhibitory effect as a percentage of the stimulated current.

-

Data Interpretation and Considerations

-

Specificity: While stilbene disulfonates are classic anion transport inhibitors, they are not entirely specific and may affect other cellular processes at high concentrations. It is crucial to perform dose-response experiments to determine the optimal inhibitor concentration and to use multiple, structurally unrelated inhibitors to confirm the involvement of a specific transporter.

-

Reversibility: Distinguish between the reversible effects of compounds like 4,4'-diaminostilbene and the irreversible effects of DIDS and SITS. For irreversible inhibitors, the duration of pre-incubation can be a critical parameter.

-

Albumin Binding: In experiments using whole blood or plasma, be aware that DIDS can bind to albumin, which can reduce its effective concentration.[10]

-

Photoreactivity: Stilbene compounds can undergo photoisomerization, which may alter their activity.[11] It is advisable to handle these compounds in low-light conditions.

Conclusion

4,4'-Diaminostilbene dihydrochloride and its more reactive derivatives, DIDS and SITS, remain powerful and valuable tools for the study of anion transport. By understanding their mechanisms of action and employing well-controlled experimental protocols such as those outlined in this application note, researchers can effectively dissect the roles of various anion transporters in health and disease. The combination of these pharmacological tools with genetic and biophysical approaches will continue to advance our understanding of this fundamental area of cell physiology.

References

- Photomodulation of Transmembrane Transport and Potential by Stiff-Stilbene Based Bis(thio)ureas. Journal of the American Chemical Society.

- The amino acid conjugate formed by the interaction of the anion transport inhibitor 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) with band 3 protein from human red blood cell membranes. PubMed.

- The SLC26 Gene Family of Anion Transporters and Channels. PMC - NIH.

- The SLC4 Family of Bicarbonate (HCO3−) Transporters. PMC - PubMed Central - NIH.

- Reduced DIDS-sensitive chloride conductance in Ae1-/- mouse erythrocytes. PMC.

- The anion channel blocker, 4,4'-dinitrostilbene-2,2'-disulfonic acid prevents neuronal death and excitatory amino acid release during glycolysis inhibition in the hippocampus in vivo. PubMed.

- Electrophysiological Approaches for the Study of Ion Channel Function. PMC - NIH.

- A novel DIDS-sensitive, anion-dependent Mg(2+) efflux pathway in rat ventricular myocytes. Biochem Biophys Res Commun.

- New Light on the “Old” Chloride Channel Blocker DIDS. ACS Chemical Biology.

- The SLC26 gene family of anion transporters and channels. PubMed - NIH.

- Effects of 4,4'-diisothiocyanato-stilbene-2,2'-disulfonic acid (DIDS) and chlorpromazine on NO3- transport via anion exchanger in erythrocytes: inertness of DIDS in whole blood. PubMed.

- The effects of a disulphonic stilbene on chloride and bicarbonate transport in the turtle bladder. PubMed.

Sources

- 1. The SLC26 Gene Family of Anion Transporters and Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SLC4 Family of Bicarbonate (HCO3−) Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SLC26 gene family of anion transporters and channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The amino acid conjugate formed by the interaction of the anion transport inhibitor 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) with band 3 protein from human red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The anion channel blocker, 4,4'-dinitrostilbene-2,2'-disulfonic acid prevents neuronal death and excitatory amino acid release during glycolysis inhibition in the hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduced DIDS-sensitive chloride conductance in Ae1-/- mouse erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of a disulphonic stilbene on chloride and bicarbonate transport in the turtle bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 4,4'-diisothiocyanato-stilbene-2,2'-disulfonic acid (DIDS) and chlorpromazine on NO3- transport via anion exchanger in erythrocytes: inertness of DIDS in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Covalent Labeling of Proteins with 4,4'-Diaminostilbene Dihydrochloride Derivatives

Introduction: Unveiling Protein Interactions with Photoreactive Stilbene Derivatives

In the intricate landscape of cellular biology and drug discovery, understanding the dynamic interactions of proteins is paramount. Covalent labeling, a powerful technique to forge stable bonds between a probe and its target protein, offers a unique window into these interactions. This guide provides a comprehensive overview and detailed protocols for the covalent labeling of proteins using derivatives of 4,4'-Diaminostilbene dihydrochloride, specifically focusing on a photo-activated strategy.

The core principle involves the chemical modification of the diamino stilbene scaffold to introduce photoreactive moieties. Upon activation with ultraviolet (UV) light, these derivatives generate highly reactive intermediates that can covalently bind to a broad range of amino acid residues in close proximity. This approach is particularly valuable for capturing transient or weak interactions that are often missed by traditional biochemical methods. The inherent fluorescence of the stilbene core can also serve as a reporter for downstream detection and analysis.[1]

This document is intended for researchers, scientists, and drug development professionals seeking to employ this advanced labeling technique. We will delve into the underlying chemical principles, provide step-by-step protocols for probe synthesis and protein labeling, and discuss the critical aspects of data analysis and experimental validation.

The Chemistry of Photo-Induced Covalent Labeling

The journey from the stable 4,4'-diaminostilbene dihydrochloride to a potent protein labeling reagent involves a key chemical transformation: the conversion of the primary amino groups into photoreactive aryl azides. This results in the formation of 4,4'-diazido-2,2'-stilbenedisulfonic acid, a water-soluble and stable compound in the dark, yet a powerful crosslinking agent upon UV irradiation.[2][3]

Mechanism of Action:

The covalent labeling process is initiated by exposing the 4,4'-diazido-2,2'-stilbenedisulfonic acid probe to UV light, typically in the range of 260-365 nm.[4] This photoactivation step leads to the generation of a highly reactive nitrene intermediate through the loss of nitrogen gas. The electrophilic nitrene can then readily react with and insert into various chemical bonds present in amino acid side chains, including C-H, N-H, and O-H bonds, forming a stable covalent adduct.[5]

Caption: Overall workflow for protein labeling with 4,4'-diazidostilbene derivatives.

Downstream Analysis of Labeled Proteins

SDS-PAGE and Fluorescence Imaging

The inherent fluorescence of the diaminostilbene core provides a convenient method for the initial detection of labeled proteins. [1]

-

Separate the labeled protein sample by SDS-PAGE.

-

Visualize the gel using a fluorescence imager with appropriate excitation and emission filters. The formation of a new fluorescent band at the expected molecular weight of the protein confirms successful labeling.

Mass Spectrometry for Site Identification

Mass spectrometry is the gold standard for identifying the precise location of the covalent modification.

-

Proteolytic Digestion: The labeled protein is digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). [6][7]* Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The mass shift corresponding to the covalent adduction of the stilbene derivative will pinpoint the labeled peptide. Further analysis of the fragmentation pattern can often identify the specific modified amino acid residue. [8]